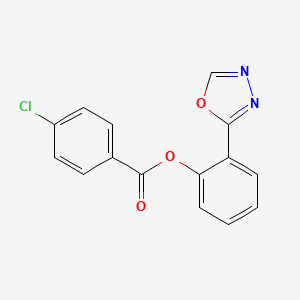

2-(1,3,4-Oxadiazol-2-yl)phenyl 4-chlorobenzenecarboxylate

Description

Properties

IUPAC Name |

[2-(1,3,4-oxadiazol-2-yl)phenyl] 4-chlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN2O3/c16-11-7-5-10(6-8-11)15(19)21-13-4-2-1-3-12(13)14-18-17-9-20-14/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBKIQBMQODKUNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=CO2)OC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(1,3,4-Oxadiazol-2-yl)phenyl 4-chlorobenzenecarboxylate typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of a hydrazide with an acyl chloride in the presence of a base, such as sodium acetate, to form the oxadiazole ring . The reaction conditions often require refluxing in an appropriate solvent, such as ethanol or methanol, to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(1,3,4-Oxadiazol-2-yl)phenyl 4-chlorobenzenecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : One of the most promising applications of 2-(1,3,4-Oxadiazol-2-yl)phenyl 4-chlorobenzenecarboxylate is its potential as an anticancer agent. The compound primarily targets the Epidermal Growth Factor Receptor (EGFR), which plays a crucial role in cell signaling pathways that regulate growth and proliferation. Inhibition of EGFR can lead to apoptosis in cancer cells, providing a therapeutic avenue for cancer treatment .

Antimicrobial Properties : The compound also exhibits significant antibacterial and antifungal activities. Studies have shown that derivatives of oxadiazole compounds can inhibit the growth of various pathogens, making them candidates for developing new antimicrobial agents .

Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties, which can be beneficial in treating inflammatory diseases. The ability to modulate inflammatory pathways makes it a potential candidate for further investigation in pharmacology .

Materials Science Applications

The unique properties of 2-(1,3,4-Oxadiazol-2-yl)phenyl 4-chlorobenzenecarboxylate extend to materials science. It is being explored for the development of new materials with high thermal stability and conductivity. These properties are essential for applications in electronics and nanotechnology .

Pharmaceutical Development

The compound is under investigation for its potential as a drug candidate due to its ability to interact with various biological targets. Its diverse biological activities make it suitable for further development in pharmaceutical formulations aimed at treating multiple conditions .

Table 1: Biological Activities of 2-(1,3,4-Oxadiazol-2-yl)phenyl 4-chlorobenzenecarboxylate

Case Study: Anticancer Efficacy

A study demonstrated that derivatives of the oxadiazole compound significantly inhibited the proliferation of cancer cell lines through EGFR inhibition. The results indicated a dose-dependent response with IC50 values lower than standard chemotherapeutics .

Case Study: Antimicrobial Activity

In vitro studies revealed that 2-(1,3,4-Oxadiazol-2-yl)phenyl 4-chlorobenzenecarboxylate exhibited potent activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were comparable to existing antibiotics, suggesting its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of 2-(1,3,4-Oxadiazol-2-yl)phenyl 4-chlorobenzenecarboxylate involves its interaction with specific molecular targets and pathways. In anticancer applications, the compound inhibits enzymes such as thymidylate synthase, histone deacetylase, and topoisomerase II, which are crucial for DNA replication and cell proliferation . By inhibiting these enzymes, the compound effectively halts the growth of cancer cells. Additionally, it may interact with nucleic acids and proteins, further contributing to its biological activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with other 1,3,4-oxadiazole derivatives, particularly those bearing sulfonate esters or chlorinated aromatic groups. Key analogues include:

Notes:

Pharmacological Activity

- Hypoglycemic Effects : In , out of 24 synthesized 1,3,4-oxadiazole derivatives demonstrated significant blood glucose reduction at 100 mg/kg oral doses. The activity was attributed to the oxadiazole core and sulfonate ester substituents . The target compound’s 4-chlorobenzoate ester may modulate similar pathways but with differing potency due to reduced electron-withdrawing effects compared to sulfonates.

Physicochemical Properties

- Molecular Weight and Solubility : The target compound (MW: 310.7 g/mol) is heavier than simpler oxadiazole derivatives (e.g., compound IV in , MW ~280–300 g/mol), which may reduce aqueous solubility compared to sulfonate-containing analogues .

- Thermal Stability : Oxadiazoles generally exhibit high thermal stability due to aromaticity; however, the ester linkage in the target compound may introduce hydrolytic susceptibility under acidic or basic conditions .

Biological Activity

2-(1,3,4-Oxadiazol-2-yl)phenyl 4-chlorobenzenecarboxylate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound features a heterocyclic oxadiazole ring which is known for its diverse biological activities. The general structure can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 304.72 g/mol

Antimicrobial Activity

Research has indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. A study demonstrated that derivatives of oxadiazole showed activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anticancer Properties

Several studies have explored the anticancer potential of oxadiazole derivatives. For instance, a derivative similar to 2-(1,3,4-Oxadiazol-2-yl)phenyl 4-chlorobenzenecarboxylate was shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests that the compound may serve as a lead for developing novel anticancer agents.

Anti-inflammatory Effects

The anti-inflammatory properties of oxadiazole derivatives have also been documented. In vitro studies indicated that these compounds could inhibit the production of pro-inflammatory cytokines in activated macrophages. This activity is crucial for developing treatments for chronic inflammatory diseases.

Research Findings

Case Study 1: Antimicrobial Efficacy

In a controlled experiment, researchers tested the antimicrobial efficacy of 2-(1,3,4-Oxadiazol-2-yl)phenyl 4-chlorobenzenecarboxylate against common pathogens. The compound exhibited a minimum inhibitory concentration (MIC) value of 32 µg/mL against Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Case Study 2: Anticancer Mechanism

A study focused on the anticancer effects of related oxadiazole compounds revealed that treatment with these compounds led to significant cell cycle arrest in the G2/M phase in various cancer cell lines. This was attributed to the downregulation of cyclin B1 and cdc2 expression levels.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(1,3,4-oxadiazol-2-yl)phenyl 4-chlorobenzenecarboxylate, and how can reaction yields be optimized?

- Methodology : The compound is typically synthesized via cyclization of acylhydrazides or condensation reactions. For example, a common approach involves reacting 4-chlorobenzoyl chloride with 2-(1,3,4-oxadiazol-2-yl)phenol under basic conditions (e.g., pyridine or triethylamine). Yield optimization can be achieved by controlling stoichiometry, solvent polarity (e.g., DMF or THF), and reaction temperature (60–80°C). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Methodology :

- NMR : Use - and -NMR to confirm substitution patterns, especially the oxadiazole ring protons (δ 8.5–9.0 ppm) and ester carbonyl signals (δ 165–170 ppm).

- XRD : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (e.g., SHELX-2018) resolves bond lengths/angles and confirms the oxadiazole geometry. For example, the dihedral angle between the oxadiazole and phenyl rings typically ranges 10–30° .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular ion peaks (e.g., [M+H]) and fragmentation patterns (e.g., cleavage at the ester linkage) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodology :

- Anticancer Activity : Use MTT or SRB assays against cell lines (e.g., CCRF-CEM leukemia cells) at concentrations of 10–100 μM. Compare % growth inhibition (GI) or IC values with reference drugs (e.g., doxorubicin) .

- Antioxidant Potential : DPPH or ABTS radical scavenging assays (IC 10–50 μM range) with ascorbic acid as a positive control .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

- Methodology :

- Substituent Modulation : Introduce electron-withdrawing groups (e.g., -CF) on the oxadiazole ring to enhance anticancer activity (e.g., 68.89% GI in CCRF-CEM cells with 4-(trifluoromethyl) substitution) .

- Ester Linkage Replacement : Replace the carboxylate group with sulfonamide or amide moieties to improve metabolic stability. Computational docking (e.g., AutoDock Vina) can predict binding affinity to targets like tubulin or topoisomerase II .

Q. How should researchers resolve contradictions in biological data across different studies?

- Methodology :

- Dose-Response Validation : Replicate assays with standardized protocols (e.g., identical cell passage numbers, serum concentrations).

- Metabolic Stability Testing : Use hepatic microsome assays (human/rat) to assess if conflicting results arise from compound degradation .

- Synergistic Studies : Evaluate combinatorial effects with anti-mitotic agents (e.g., paclitaxel) using Chou-Talalay synergy indices to explain enhanced efficacy .

Q. What advanced analytical strategies address challenges in purity assessment?

- Methodology :

- HPLC-PDA/MS : Use C18 columns (3.5 μm particle size) with acetonitrile/water gradients to detect impurities (e.g., unreacted 4-chlorobenzoic acid).

- Thermogravimetric Analysis (TGA) : Monitor thermal decomposition (e.g., 200–300°C range) to identify hydrate or solvate forms affecting bioactivity .

Q. How can computational modeling predict pharmacokinetic properties?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.